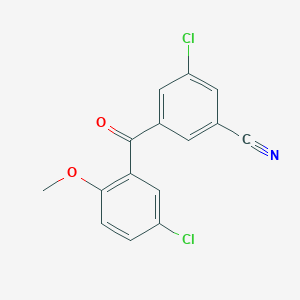
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile typically involves the treatment of (3-bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone with sodium cyanide and cuprous iodide in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in refluxing acetonitrile for 45 minutes. This method yields the desired product with a 56% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related derivatives.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites of enzymes, altering their activity.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Disruption of Cellular Processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile can be compared with other similar compounds, such as:
3-Chloro-5-methoxybenzonitrile: Lacks the additional chloro substituent on the benzoyl group, resulting in different reactivity and applications.
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile:
特性
CAS番号 |
329944-63-0 |
|---|---|
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC名 |
3-chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9Cl2NO2/c1-20-14-3-2-11(16)7-13(14)15(19)10-4-9(8-18)5-12(17)6-10/h2-7H,1H3 |
InChIキー |
AOBVGWHEOIZDMM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















